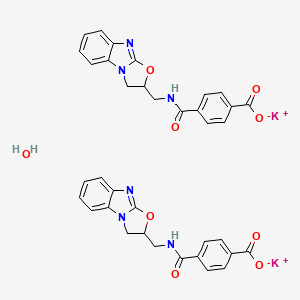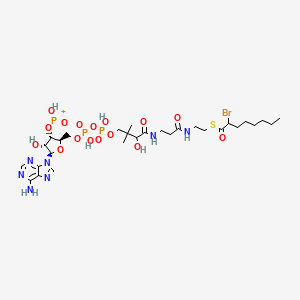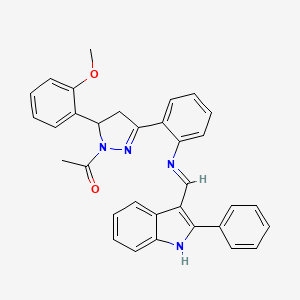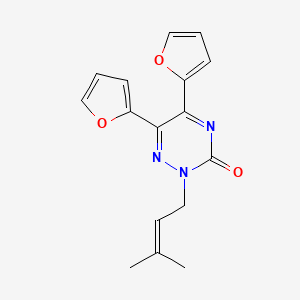
1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological and pharmacological properties. The presence of phenyl groups at positions 1 and 5, along with carboxylic acid groups at positions 3 and 4, makes this compound particularly interesting for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the condensation of benzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization in the presence of a base, such as sodium ethoxide, to form the pyrazole ring. The carboxylic acid groups can be introduced through subsequent oxidation reactions using reagents like potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions. The process begins with the synthesis of the hydrazone intermediate, followed by cyclization and oxidation steps. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Solvent extraction and recrystallization are commonly used to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
Applications De Recherche Scientifique
1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals
Mécanisme D'action
The mechanism of action of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA or proteins, leading to its anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid
- 3,5-Diphenyl-1H-pyrazole
- 1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole
Uniqueness
1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which enhance its solubility and reactivity. This structural feature distinguishes it from other pyrazole derivatives and contributes to its diverse range of applications .
Propriétés
Numéro CAS |
35280-08-1 |
|---|---|
Formule moléculaire |
C17H12N2O4 |
Poids moléculaire |
308.29 g/mol |
Nom IUPAC |
1,5-diphenylpyrazole-3,4-dicarboxylic acid |
InChI |
InChI=1S/C17H12N2O4/c20-16(21)13-14(17(22)23)18-19(12-9-5-2-6-10-12)15(13)11-7-3-1-4-8-11/h1-10H,(H,20,21)(H,22,23) |
Clé InChI |
NBCLBIHPGKKSNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


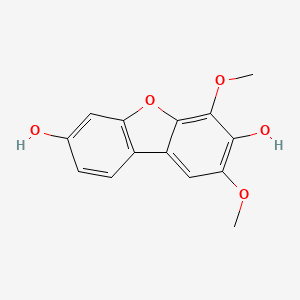


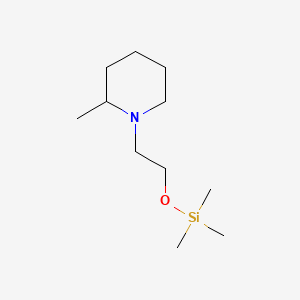
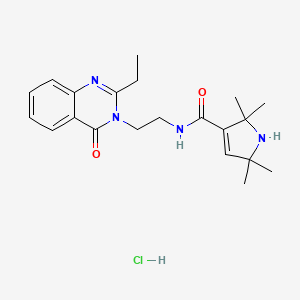
![1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B15183369.png)
